Predicted pKa of 8.75: Distinct Basicity and Reactivity Compared to Non-Fluorinated and Halogenated Analogs
The predicted acid dissociation constant (pKa) of 2-Amino-3-(trifluoromethyl)phenol is 8.75 ± 0.10, which reflects the strong electron-withdrawing effect of the ortho-trifluoromethyl group on the phenolic -OH [1]. For comparison, the pKa of the non-fluorinated parent compound, 2-aminophenol, is reported to be approximately 9.7-9.9 [2]. This lower pKa indicates that 2-Amino-3-(trifluoromethyl)phenol is more acidic and will have a different protonation state and nucleophilic character under physiological or synthetic conditions compared to 2-aminophenol.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.75 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Aminophenol (approx. 9.7-9.9) |
| Quantified Difference | Target compound is ~0.95-1.15 pKa units lower (more acidic) |
| Conditions | Predicted value from Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
This shift in pKa directly affects the compound's protonation state at a given pH, which can be critical for optimizing binding interactions with biological targets or controlling reactivity in a synthetic sequence.
- [1] ChemicalBook. (2022). 106877-48-9(2-Amino-3-trifluoromethylphenol). Retrieved from https://m.chemicalbook.com/CAS_106877-48-9.htm View Source
- [2] PubChem. (2025). 2-Aminophenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminophenol View Source
